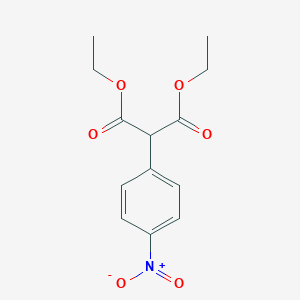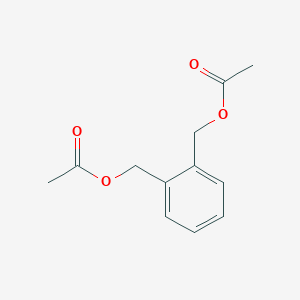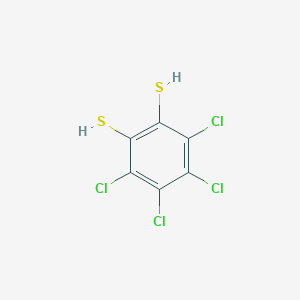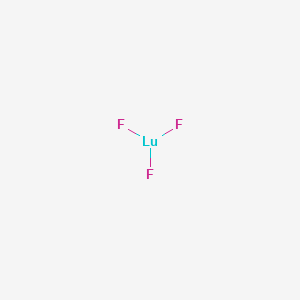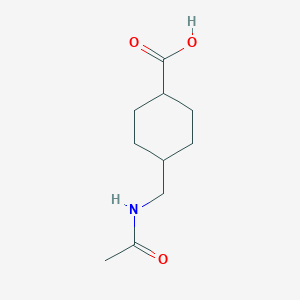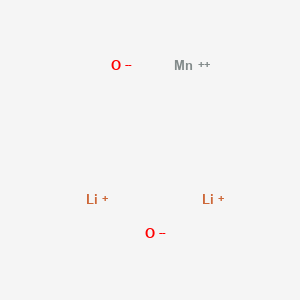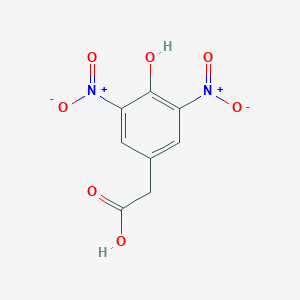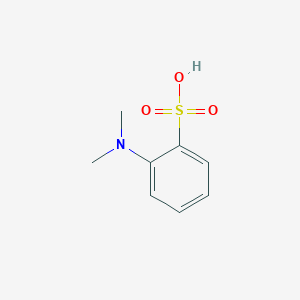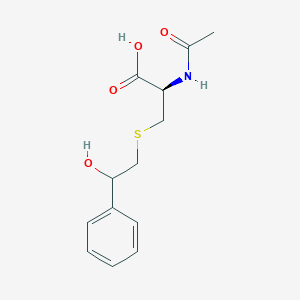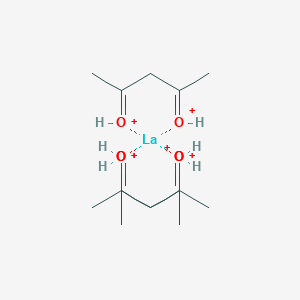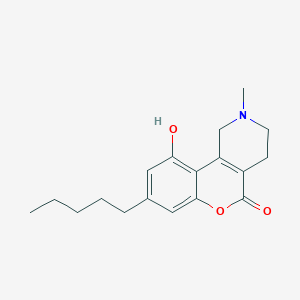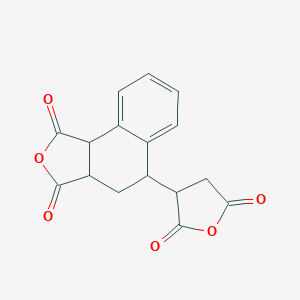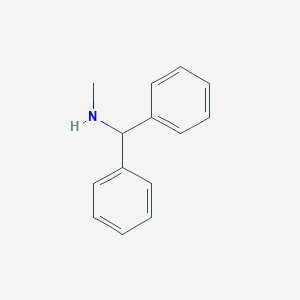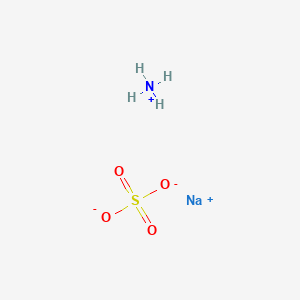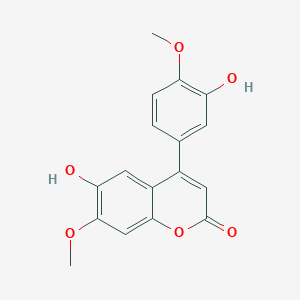
Melannein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melanin is a naturally occurring pigment that is responsible for the color of our skin, hair, and eyes. It is produced by specialized cells known as melanocytes, which are found in the skin, hair follicles, and eyes. Melanin plays a vital role in protecting our skin from harmful UV radiation and other environmental stressors. In recent years, there has been a growing interest in the synthesis and application of melanin in various scientific fields, including biomedicine, materials science, and nanotechnology.
Applications De Recherche Scientifique
1. Chemical Composition and Synthesis
Melannein, identified in Dalbergia species, is a 4-phenylcoumarin. The study by Donnelly, Donnelly, and O'sullivan (1968) highlighted its extraction from Dalbergia baroni Baker heartwood and established its constitution. They also described the syntheses of O-dimethylmelannein and O-diethylmelannein (Donnelly, Donnelly, & O'sullivan, 1968).
2. Therapeutic Applications in Sleep Disorders
Melatonin, often confused with melannein, has been widely studied for its efficacy in treating primary adult sleep disorders. Auld et al. (2017) conducted a meta-analysis, demonstrating its effectiveness in reducing sleep onset latency in primary insomnia and regulating sleep-wake patterns in blind patients (Auld, Maschauer, Morrison, Skene, & Riha, 2017).
3. Oncostatic Actions and Cancer Treatment
Vijayalaxmi, Thomas, Reiter, and Herman (2002) investigated melatonin's role as a direct free radical scavenger and an immunomodulatory agent. Their study supports melatonin's potential in cancer treatment, showing its protective effect on healthy cells against radiation-induced and chemotherapeutic drug-induced toxicity (Vijayalaxmi, Thomas, Reiter, & Herman, 2002).
4. Neuroprotection in Spinal Cord Injury
Research by Samantaray et al. (2008) demonstrated that melatonin provides neuroprotective effects in spinal cord injury (SCI). Their study suggested melatonin's role in ameliorating Ca2+-mediated events, including calpain activation, following SCI (Samantaray, Sribnick, Das, Knaryan, Matzelle, Yallapragada, Reiter, Ray, & Banik, 2008).
5. Role in Parasitic Diseases
Cardenas, Chacin-Bonilla, and Bonilla (2023) explored melatonin's roles in the pathophysiology of parasitic infections and its potential clinical applications. This review underlines melatonin's importance as an affordable and safe option in controlling parasitic diseases (Cardenas, Chacin-Bonilla, & Bonilla, 2023).
6. Antitumor Effects of Melittin
Liu et al. (2016) discussed the anticancer effects of bee venom and its main compound melittin (MEL). They highlighted its role in inhibiting the proliferation, apoptosis, metastasis, and angiogenesis of cancerous cells, pointing out its potential in cancer treatment (Liu, Hao, Zhang, An, Zhao, Chen, Zhang, Yang, 2016).
7. Melatonin as a Radioprotective Agent
Vijayalaxmi, Reiter, Tan, Herman, and Thomas (2004) reviewed melatonin's potential as a radioprotective agent. Their research suggests that melatonin, due to its radical scavenging ability, can protect mammalian cells from the toxic effects of ionizing radiation (Vijayalaxmi, Reiter, Tan, Herman, & Thomas, 2004).
8. Neuroprotection in Stroke
Watson, Diamandis, Gonzales-Portillo, Reyes, and Borlongan (2016) examined melatonin's role as a free radical scavenger and antioxidant in stroke neuroprotection. They discussed potential melatonin-based therapeutics for stroke, highlighting its efficacy in treating central nervous system disorders (Watson, Diamandis, Gonzales-Portillo, Reyes, & Borlongan, 2016).
Propriétés
Numéro CAS |
10386-55-7 |
|---|---|
Nom du produit |
Melannein |
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)10-7-17(20)23-15-8-16(22-2)13(19)6-11(10)15/h3-8,18-19H,1-2H3 |
Clé InChI |
XZOXEPMJIGHPMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



